(5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid
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Overview
Description
(5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a unique organosilicon compound characterized by the presence of a silicon atom within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid typically involves the following steps:
Formation of the Azasilolidine Ring: The initial step involves the reaction of a suitable amine with a chlorosilane compound under controlled conditions to form the azasilolidine ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a subsequent reaction, often involving the use of a carboxylation reagent such as carbon dioxide or a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing advanced techniques such as catalytic reactions and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
(5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atom in the ring can undergo nucleophilic substitution reactions with reagents such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Scientific Research Applications
(5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of (5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The silicon atom within the ring structure can form stable bonds with various biological molecules, potentially modulating their activity. This compound may also interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid methyl ester: A methyl ester derivative with similar structural features.
(5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxamide: An amide derivative with comparable properties.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a silicon atom, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H13NO2Si |
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Molecular Weight |
159.26 g/mol |
IUPAC Name |
(5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid |
InChI |
InChI=1S/C6H13NO2Si/c1-10(2)3-5(6(8)9)7-4-10/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
YEFNTQMXMYMTTQ-RXMQYKEDSA-N |
Isomeric SMILES |
C[Si]1(C[C@@H](NC1)C(=O)O)C |
Canonical SMILES |
C[Si]1(CC(NC1)C(=O)O)C |
Origin of Product |
United States |
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